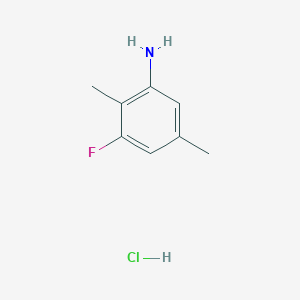

3-Fluoro-2,5-dimethylaniline hydrochloride

Description

3-Fluoro-2,5-dimethylaniline hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₁ClFN (exact molecular weight: 191.64 g/mol). It features a fluorine substituent at the meta-position (C3) and methyl groups at the ortho- (C2) and para-positions (C5) of the benzene ring, with a hydrochloride salt enhancing its stability and solubility for synthetic applications. This compound is commonly utilized as a building block in pharmaceutical and agrochemical synthesis, particularly in the preparation of polyimide precursors or heterocyclic frameworks .

Propriétés

IUPAC Name |

3-fluoro-2,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-5-3-7(9)6(2)8(10)4-5;/h3-4H,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFQOFCJTYLBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2,5-dimethylaniline hydrochloride typically involves multiple steps:

Nitration: The starting material, 2,5-dimethylaniline, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group, resulting in 3-amino-2,5-dimethylaniline.

Fluorination: The amino group is then substituted with a fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 3-Fluoro-2,5-dimethylaniline hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-2,5-dimethylaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

Reduction: The fluorine atom can be replaced by hydrogen under reductive conditions.

Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

Oxidation: 3-Fluoro-2,5-dimethylbenzoic acid.

Reduction: 2,5-Dimethylaniline.

Substitution: 3-Bromo-2,5-dimethylaniline or 3-Chloro-2,5-dimethylaniline.

Applications De Recherche Scientifique

3-Fluoro-2,5-dimethylaniline hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting the central nervous system.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Fluoro-2,5-dimethylaniline hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions with the target protein.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-fluoro-2,5-dimethylaniline hydrochloride with its structural analogs, focusing on substituent effects , physicochemical properties , and synthetic applications .

Halogen-Substituted Analogs

Key Findings :

- Halogen Effects : Fluorine’s small size and strong electron-withdrawing nature enhance electrophilic substitution at the aromatic ring, whereas bromine favors oxidative coupling or Suzuki-Miyaura cross-coupling due to its leaving-group ability .

- Positional Isomerism : Fluorine at C3 (as in the target compound) provides better steric accessibility for subsequent functionalization compared to C4-substituted analogs .

Alkyl-Substituted Analogs

Key Findings :

- Solubility: The hydrochloride salt in the target compound improves aqueous solubility (critical for pharmaceutical formulations) compared to non-salt analogs like 2-fluoro-4,5-dimethylaniline .

- Synthetic Utility : N-Alkylation (e.g., N-ethyl) shifts reactivity toward nucleophilic pathways, limiting use in electrophilic aromatic substitution .

Activité Biologique

3-Fluoro-2,5-dimethylaniline hydrochloride is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

3-Fluoro-2,5-dimethylaniline hydrochloride is characterized by the presence of a fluorine atom and two methyl groups attached to an aniline structure. Its molecular formula is , with a molecular weight of approximately 185.65 g/mol. The presence of fluorine enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets.

The biological activity of 3-Fluoro-2,5-dimethylaniline hydrochloride primarily involves its interaction with various enzymes and receptors. The fluorine atom can enhance binding affinity through strong hydrogen bonds or van der Waals interactions, making it a valuable candidate in medicinal chemistry for drug development targeting the central nervous system.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.

- Receptor Modulation : It can interact with neurotransmitter receptors, potentially affecting neuronal signaling.

Biological Activity

Research has indicated that 3-Fluoro-2,5-dimethylaniline hydrochloride exhibits various biological activities:

- Antioxidant Activity : Some studies suggest that related compounds can generate reactive oxygen species (ROS), leading to oxidative stress in cells . This property could be explored for therapeutic applications in conditions involving oxidative damage.

- Cytotoxicity : The compound's ability to induce cytotoxic effects has been noted, particularly through ROS generation, which can lead to apoptosis in certain cell types .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Fluoro-2,5-dimethylaniline hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dimethylaniline | Lacks fluorine; two methyl groups present | Different reactivity and lower binding affinity |

| 3-Fluoroaniline | Lacks methyl groups | Altered reactivity; less lipophilic |

| 2,5-Difluoroaniline | Contains two fluorine atoms | Distinct electronic properties; increased stability |

The unique combination of substituents in 3-Fluoro-2,5-dimethylaniline hydrochloride imparts distinct chemical reactivity and biological activity compared to these analogs.

Case Studies

- Toxicological Studies : Research has shown that exposure to similar aromatic amines is associated with increased cancer risk. For instance, epidemiological studies link compounds like 3,5-dimethylaniline to bladder cancer due to their ability to generate ROS and cause genetic mutations .

- Pharmacological Applications : Investigations into the pharmacological potential of related compounds have demonstrated their efficacy as enzyme inhibitors or modulators in various biochemical assays. These findings suggest that 3-Fluoro-2,5-dimethylaniline hydrochloride could be similarly effective in specific therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.